Endolide F Versus Endolide E: V1A Antagonist Activity in Direct Functional Comparison
In a direct functional assessment, Endolide F exhibited moderate antagonist activity at the arginine vasopressin V1A receptor, whereas Endolide E—a structurally related proline-containing endolide isolated from the same fungal source—showed no detectable activity at the same receptor [1]. This qualitative functional difference was established through targeted isolation and subsequent bioactivity evaluation of both compounds from Stachylidium bicolor 293 K04 [1].
| Evidence Dimension | V1A receptor antagonist activity |
|---|---|
| Target Compound Data | Moderate antagonist activity |
| Comparator Or Baseline | Endolide E: No activity |
| Quantified Difference | Functional presence versus complete absence |
| Conditions | Targeted isolation from Stachylidium bicolor 293 K04; bioactivity evaluation at arginine vasopressin V1A receptor |
Why This Matters
This demonstrates that the structural modification distinguishing Endolide F from Endolide E confers a qualitative gain of V1A antagonism, making Endolide F the requisite selection for any investigation requiring V1A antagonist functionality within this chemical class.
- [1] Berger T, Alenfelder J, Steinmüller S, Heimann D, Gohain N, Petras D, Wang M, Berger R, Kostenis E, Reher R. A MassQL-Integrated Molecular Networking Approach for the Discovery and Substructure Annotation of Bioactive Cyclic Peptides. Journal of Natural Products. 2024;87(4):692-704. View Source
